molecular formula C10H13ClO5S2 B1529425 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride CAS No. 1342605-41-7

3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride

Cat. No.: B1529425
CAS No.: 1342605-41-7
M. Wt: 312.8 g/mol
InChI Key: DXIDCEXITMAADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with 2-methoxyethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include Lewis acids, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar compounds to 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride include:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other sulfonyl chlorides.

Properties

IUPAC Name

3-(2-methoxyethylsulfonylmethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO5S2/c1-16-5-6-17(12,13)8-9-3-2-4-10(7-9)18(11,14)15/h2-4,7H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIDCEXITMAADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride
Reactant of Route 2
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride
Reactant of Route 4
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride
Reactant of Route 6
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.